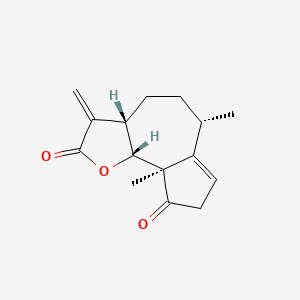

Neoambrosin

説明

Structure

3D Structure

特性

CAS番号 |

18446-70-3 |

|---|---|

分子式 |

C15H18O3 |

分子量 |

246.3 g/mol |

IUPAC名 |

(3aS,6S,9aR,9bR)-6,9a-dimethyl-3-methylidene-3a,4,5,6,8,9b-hexahydroazuleno[8,7-b]furan-2,9-dione |

InChI |

InChI=1S/C15H18O3/c1-8-4-5-10-9(2)14(17)18-13(10)15(3)11(8)6-7-12(15)16/h6,8,10,13H,2,4-5,7H2,1,3H3/t8-,10-,13+,15-/m0/s1 |

InChIキー |

ALDYHLYMNPPSIB-XJFVKYJOSA-N |

SMILES |

CC1CCC2C(C3(C1=CCC3=O)C)OC(=O)C2=C |

異性体SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@]3(C1=CCC3=O)C)OC(=O)C2=C |

正規SMILES |

CC1CCC2C(C3(C1=CCC3=O)C)OC(=O)C2=C |

外観 |

Solid powder |

他のCAS番号 |

18446-70-3 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Anhydrocoronopilin, Dehydrocoronopilin, Neoambrosin |

製品の起源 |

United States |

Botanical Sources and Isolation Methodologies

Primary Plant Sources of Neoambrosin

The primary botanical source of this compound is Ambrosia maritima L., a perennial herb belonging to the Asteraceae family. nih.govresearchgate.netjidc.org This plant, commonly known as "damsissa," grows widely in regions such as the Mediterranean basin, including Egypt and Sudan, particularly along the banks of the Nile River. nih.govresearchgate.net Phytochemical investigations have consistently identified this compound as one of the major sesquiterpene lactones present in the aerial parts and whole plant of A. maritima. ekb.egrepec.org

Other species within the genus, such as Ambrosia hispida, also contain a variety of sesquiterpene lactones, including this compound. google.com The chemical composition, however, can vary based on the geographical location of the plant collection. napata.edu.sd Alongside this compound, other related sesquiterpene lactones like damsin (B1669790), ambrosin, and hymenin (B1203750) are often co-isolated from these plants. researchgate.netrepec.org

Extraction Techniques for this compound Isolation

The initial step in obtaining this compound from its plant sources is extraction, which aims to separate the compound from the plant matrix. Both traditional and modern techniques are employed for this purpose.

Traditional methods for extracting this compound primarily rely on solvent-based techniques. mdpi.comresearchgate.net A common approach is cold maceration, where dried and ground plant material is soaked in an organic solvent at room temperature. nih.gov Dichloromethane (DCM) is a frequently used solvent for this process, involving overnight gentle shaking of the plant powder in the solvent. nih.gov The resulting mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract rich in this compound and other phytochemicals. nih.gov Chloroform has also been utilized to create extracts from which various pseudoguaianolide (B12085752) sesquiterpenes, including this compound, are isolated. These methods are valued for their simplicity, but can be time-consuming and require large volumes of organic solvents. mdpi.com

To improve efficiency and reduce solvent consumption, advanced extraction methods have been developed. Ultrasound-Assisted Extraction (UAE) is a notable "green" technology applied to the isolation of this compound from A. maritima. ekb.egekb.eg This technique utilizes the energy of ultrasonic waves to create acoustic cavitation, which disrupts the plant cell walls and enhances the release of intracellular compounds into the solvent. ekb.egresearchgate.net

A study optimizing the UAE of this compound investigated the effects of ethanol (B145695) concentration, drug-to-solvent ratio (DSR), and extraction time. ekb.eg The results showed that this compound could be extracted in variable quantities, ranging from 24 to 193 µg/g of plant material. ekb.eg The highest yield was achieved using 40% ethanol for 90 minutes with a DSR of 1:40, while the lowest yield was obtained with 100% ethanol under the same conditions. ekb.eg This indicates that solvent polarity is a critical factor in the extraction efficiency of this compound using this method. ekb.eg UAE offers significant advantages over conventional methods, including reduced extraction time, energy, and solvent volume. ekb.egresearchgate.net

| Parameter | Condition for Maximal Yield (193 µg/g) | Condition for Minimal Yield (24 µg/g) |

|---|---|---|

| Ethanol Strength | 40% | 100% |

| Extraction Time | 90 minutes | 90 minutes |

| Drug-Solvent Ratio (DSR) | 1:40 | 1:40 |

Purification and Chromatographic Separation Approaches

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, purification steps are essential to isolate this compound.

Column chromatography is a fundamental and widely used technique for the purification of this compound from crude plant extracts. nih.govresearchgate.net This method separates compounds based on their differential affinities for a stationary phase (packed in the column) and a mobile phase (the solvent that moves through the column). opentrons.com

High-Performance Liquid Chromatography (HPLC) for this compound Isolation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification and quantification of this compound from crude plant extracts. nih.govgoogle.com This advanced chromatographic method offers high resolution and sensitivity, making it indispensable for separating complex mixtures of phytochemicals. liverpool.ac.uk Both analytical and preparative HPLC methods have been developed to isolate this compound with high purity. nih.gov

The general workflow for isolating this compound often begins with a preliminary separation of the crude plant extract (e.g., from Ambrosia maritima) using methods like column chromatography with a silica (B1680970) gel matrix. nih.gov This initial step yields fractions that are enriched with sesquiterpene lactones. These fractions are then subjected to HPLC for further purification. nih.gov

Analytical HPLC is typically used to identify and quantify this compound in extracts. nih.govekb.eg For instance, researchers have used a C18 reverse-phase column to analyze extracts from Ambrosia maritima. nih.govekb.eg The separation is often achieved using a gradient elution system, where the composition of the mobile phase is changed over time to effectively separate compounds with different polarities. ekb.eg A common mobile phase consists of a mixture of water (often containing a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724). nih.govekb.eg

Preparative HPLC is employed to isolate larger quantities of pure this compound. nih.gov This method uses larger columns and higher flow rates than analytical HPLC. The conditions are optimized to maximize the yield of the target compound. For example, after initial fractionation, preparative HPLC with an isocratic mobile phase (a constant solvent composition) of acetonitrile and water has been successfully used to yield pure this compound. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, as this compound absorbs light in the UV spectrum, with quantification typically carried out at a wavelength of around 240 nm. ekb.eg

Detailed findings from various research studies have established specific parameters for the successful HPLC isolation of this compound. These parameters are critical for reproducibility and for scaling up the purification process. The tables below summarize the conditions reported in different studies.

Table 1: Analytical HPLC Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Instrument | Agilent 1200 infinity ekb.eg | Agilent 1100 Series nih.gov |

| Column | LiChrospher 100 RP-C18 ekb.eg | LiChrospher RP 18 (3 mm × 125 mm; 5 μm) nih.gov |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile ekb.eg | Water with 0.1% (v/v) trifluoroacetic acid and acetonitrile nih.gov |

| Elution Mode | Gradient ekb.eg | Gradient nih.gov |

| Flow Rate | Not Specified | 1 mL/min nih.gov |

| Temperature | Room Temperature ekb.eg | 40°C nih.gov |

| Detection | Diode-Array Detector (DAD) at 240 nm ekb.eg | Not Specified |

| Source | ekb.eg | nih.gov |

Table 2: Preparative HPLC Conditions for this compound Isolation

| Parameter | Condition |

|---|---|

| Column Type | Reverse Phase (C18) nih.gov |

| Mobile Phase | 65% acetonitrile and 35% H₂O + 0.1% (v/v) trifluoroacetic acid nih.gov |

| Elution Mode | Isocratic nih.gov |

| Flow Rate | 17 mL/min nih.gov |

| Source | nih.gov |

The selection of the stationary phase (e.g., C18) and the mobile phase composition are critical factors that influence the retention time and resolution of this compound. nih.govekb.eg The use of gradient elution in analytical HPLC allows for the separation of a wide range of compounds in the crude extract, while isocratic elution in preparative HPLC is optimized for the efficient collection of the target compound once its retention behavior is known. nih.govekb.eg The data from these studies demonstrate that HPLC is a versatile and powerful tool for both the quantitative analysis and the preparative isolation of this compound from its botanical sources. nih.govekb.eg

Advanced Analytical and Structural Elucidation Techniques

Spectroscopic Characterization Methods

Spectroscopic methods play a vital role in the structural confirmation and identification of neoambrosin.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used to elucidate the structure of this compound. Both 1D and 2D NMR data, including 1H-NMR and 13C-NMR, are recorded and compared with previously published data for structural confirmation frontiersin.orghu.edu.eg. For instance, the 13C NMR spectrum of this compound reveals 15 signals, consistent with its molecular formula frontiersin.orghu.edu.eg. Analysis of HSQC correlations helps assign signals to specific carbon and hydrogen atoms, differentiating between methyl, methylene, and methine groups, including those involved in olefinic bonds frontiersin.orghu.edu.eg. Two-dimensional NMR techniques such as COSY, HMBC, and NOESY are also employed to confirm the skeleton and relative configuration of the pseudoguaianolide (B12085752) structure of this compound frontiersin.org.

An example of 13C NMR data for this compound recorded in CDCl3 (400MHz) shows characteristic signals for different carbon types hu.edu.eg:

Methyl groups: δ 14.94, δ 21.12 hu.edu.eg

Methylene groups (including one olefinic): δ 30.12, δ 23.97, δ 38.75, δ 119.87 hu.edu.eg

Methine groups (including one olefinic): δ 39.91, δ 43.47, δ 79.79, δ 124.32 hu.edu.eg

Quaternary carbons: δ 58.46, 138.8, 149.27, 169.83 hu.edu.eg

Table 1: Selected 13C NMR Data for this compound in CDCl3 (400MHz)

| Atom Type | Chemical Shift (δC) |

| Methyl (CH3) | 14.94, 21.12 |

| Methylene (CH2) | 30.12, 23.97, 38.75 |

| Olefinic CH2 | 119.87 |

| Methine (CH) | 39.91, 43.47, 79.79 |

| Olefinic CH | 124.32 |

| Quaternary Carbon | 58.46, 138.8, 149.27, 169.83 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), is utilized to determine the molecular mass of this compound and provide information about its fragmentation pattern, which aids in structural confirmation frontiersin.orgresearchgate.net. HPLC-MS systems are commonly used, where HPLC separates the compounds before they enter the mass spectrometer frontiersin.orgnih.govresearchgate.net. Atmospheric Pressure Chemical Ionization (APCI) in both positive and negative polarization modes has been employed for the mass spectral analysis of this compound frontiersin.orgnih.govresearchgate.net. HR-DART-MS (Direct Analysis in Real Time-High Resolution Mass Spectrometry) has also been used for comprehensive direct analysis lsu.edu. HR-ESI-MS/MS (High-Resolution Electrospray Ionization Tandem Mass Spectrometry) is another technique applied to characterize the chemical structures of this compound and damsin (B1669790) researchgate.net.

Chromatographic Quantification and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the quantitative analysis and purity assessment of this compound in various samples.

HPLC-Diode Array Detection (DAD) for Quantitative Analysis

HPLC coupled with Diode Array Detection (DAD) is a validated method for detecting and quantifying this compound scispace.comekb.eg. This technique allows for the separation of this compound from other compounds in a mixture, and the DAD detector measures its absorbance at specific wavelengths, typically 240 nm scispace.comekb.eg. A validated HPLC assay for this compound involves using a reversed-phase C18 column and a gradient elution system with mobile phases such as acetonitrile (B52724) and water acidified with formic acid scispace.com. The method demonstrates good linearity over a specific concentration range, with acceptable limits of detection (LOD) and quantification (LOQ) scispace.com. Accuracy and precision are evaluated through recovery studies and analysis of intra-day and inter-day fluctuations scispace.com.

Table 2: Typical HPLC-DAD Conditions for this compound Analysis

| Parameter | Value |

| Instrument | Agilent HPLC 1200 system with DAD detector |

| Column | RP-18, 250 × 4.6 mm, 5µm particle size |

| Mobile Phase A | Water acidified by 0.1% formic acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 240 nm |

| Column Temperature | Room temperature |

| Elution | Gradient (specific gradient profile used) scispace.com |

Table 3: Validation Parameters for a Typical HPLC-DAD Assay of this compound

| Parameter | Value |

| Linearity (R²) | 0.999 |

| Concentration Range | 0.156 - 10 mg/mL |

| LOD | 0.072 mg/mL |

| LOQ | 0.218 mg/mL |

| Intra-day % RSD | < 1% |

| Inter-day % RSD | < 1% |

| Recovery % | 98.88 - 101.5% |

| Recovery % RSD | 0.2 - 0.5% |

HPLC-Mass Spectrometry (MS) for Comprehensive Profiling

HPLC-MS is employed for the comprehensive profiling of this compound and other constituents in complex extracts frontiersin.orgnih.gov. This hyphenated technique combines the separation power of HPLC with the identification capabilities of MS, allowing for the detection and characterization of multiple compounds in a single run frontiersin.orgnih.govnih.govmdpi.com. HPLC-MS systems, such as the Agilent 1260 Series LC and 6130 Series Quadrupole MS System, have been used to determine the molecular weight of selected peaks, including that corresponding to this compound frontiersin.orgnih.govresearchgate.net. This method is valuable for analyzing crude extracts and monitoring the purity of isolated this compound nih.govresearchgate.net.

Molecularly Imprinted Polymers (MIPs) for Selective this compound Extraction and Analysis

Molecularly Imprinted Polymers (MIPs) have been developed and optimized for the selective solid-phase extraction (SPE) of this compound from plant extracts researchgate.netscispace.comtandfonline.com. MIPs are synthesized polymers with recognition sites specific to a template molecule, in this case, this compound tandfonline.com. These polymers offer advantages such as high selectivity, chemical and physical stability, and reusability tandfonline.com.

The preparation of this compound-imprinted polymers involves using this compound as the template molecule, functional monomers (such as methacrylic acid and methacrylamide), a cross-linker (like ethylene (B1197577) glycol dimethacrylate), and an initiator researchgate.netscispace.comtandfonline.com. The choice of porogen (e.g., chloroform) is also important for the polymer's morphology and binding characteristics tandfonline.com. After polymerization, the template molecule is extracted from the polymer to reveal the specific binding sites scispace.com.

MIP-based SPE systems for this compound have been optimized for parameters such as loading, washing, and elution steps researchgate.netscispace.com. These systems demonstrate good binding capacity and selectivity for this compound against other compounds researchgate.netscispace.comresearcher.liferesearchgate.net. The selectivity coefficients of MIPs for this compound against compounds like umbelliferone, quercetin (B1663063) glucoside, and p-coumaric acid have been reported scispace.comresearcher.liferesearchgate.net. Characterization techniques such as scanning electron microscopy (SEM), BET isotherm profiles, and FT-IR spectroscopy are used to evaluate the morphology and properties of the synthesized MIPs scispace.comtandfonline.com. The developed MIP-SPE protocols show potential for the selective isolation of this compound from complex natural sources researchgate.netscispace.com.

Table 4: Selectivity Coefficients of MIPs for this compound against Other Compounds

| Compound | Selectivity Coefficient |

| Umbelliferone | 2.37 |

| Quercetin glucoside | 1.31 |

| p-Coumaric acid | 1.14 |

Preclinical Pharmacological Investigations of Neoambrosin

In Vitro Cellular Activity Studies

In vitro investigations have focused on the direct effects of neoambrosin on various cellular processes, including cytotoxicity in cancer cells, modulation of proliferation and survival pathways, induction of apoptosis, and modulation of oxidative stress responses.

Cytotoxicity in Drug-Sensitive and Multidrug-Resistant Cancer Cell Lines

This compound has demonstrated cytotoxic activity against a range of cancer cell lines, including both drug-sensitive and multidrug-resistant phenotypes nih.govrna-society.orgnih.gov. Studies have shown that this compound exhibits similar IC50 values in drug-sensitive CCRF-CEM cells and their multidrug-resistant subline CEM/ADR5000, indicating a lack of cross-resistance mediated by P-glycoprotein (MDR1/ABCB1) nih.govresearchgate.net. Similarly, BCRP-transfected MDA-MB-231 cells and multidrug-resistant ABCB5-transfectants did not show resistance towards this compound, suggesting that it is not an appropriate substrate for these ABC transporters nih.govresearchgate.net.

The cytotoxicity of this compound has been reported in the micromolar range against various cell lines researchgate.netfrontiersin.org. For instance, in one study, this compound inhibited all tested cell lines in the micromolar range nih.gov. Wild-type HCT116 p53+/+ and HCT116 p53-/- knockout cells both showed sensitivity to this compound, with a degree of resistance of 1.5 in knockout cells nih.govresearchgate.net. Interestingly, resistant cells transfected with oncogenic ΔEGFR exhibited hypersensitivity towards this compound nih.govresearchgate.net.

The following table summarizes some reported IC50 values for this compound in different cell lines:

| Cell Line | Sensitivity/Resistance Status | IC50 (µM) | Citation |

| CCRF-CEM | Drug-sensitive | Similar to CEM/ADR5000 | nih.govresearchgate.net |

| CEM/ADR5000 | Multidrug-resistant (P-gp) | Similar to CCRF-CEM | nih.govresearchgate.net |

| MDA-MB-231-pc DNA | Drug-sensitive | Not cross-resistant to BCRP-transduced | nih.govresearchgate.net |

| MDA-MB-231-BCRP | Multidrug-resistant (BCRP) | Not cross-resistant | nih.govresearchgate.net |

| HEK293 | Parental | Data available in source | researchgate.net |

| HEK293/ABCB5 | Multidrug-resistant (ABCB5) | Did not show resistance | nih.govresearchgate.net |

| HCT116 p53+/+ | Wild-type | Sensitive | nih.govresearchgate.net |

| HCT116 p53-/- | p53 knockout | Sensitive (degree of resistance 1.5) | nih.govresearchgate.net |

| U87MG | Wild-type | Data available in source | researchgate.net |

| U87MGΔEGFR | EGFR-transduced | Hypersensitive | nih.govresearchgate.net |

| Various (panel of 47) | Various | Varying cytotoxic effects | frontiersin.org |

| SCCVII (murine) | Cancer | 1.8 - 2.3 (similar range to ragusinin) | frontiersin.org |

| Caco-2 (human) | Cancer | 1.8 - 2.3 (similar range to ragusinin) | frontiersin.org |

| HeLa (human) | Cancer | 1.8 - 2.3 (similar range to ragusinin) | frontiersin.org |

Note: Specific IC50 values in µM were not always explicitly stated for this compound in the provided snippets, but rather described as being in the micromolar range or compared to other compounds. The table reflects the information available.

Modulation of Cellular Proliferation and Survival Pathways

This compound has been shown to modulate cellular proliferation and survival pathways rna-society.orgresearchgate.netoncotarget.com. Network analyses have indicated that this compound affects pathways related to cellular growth and proliferation, as well as cell death and survival researchgate.net. It has been hypothesized that inhibition of c-Src kinase activity by this compound may contribute to its effects on EGFR-transfected cells nih.govresearchgate.net. Immunoblotting and in silico analyses revealed that this compound silenced c-Src kinase activity nih.govresearchgate.net. Constitutively activated STAT3 promotes carcinogenesis and is involved in cellular growth and apoptosis oncotarget.com. This compound was found to be among the compounds that increased the expression of STAT3 in microarray analyses oncotarget.com.

Induction of Apoptosis Mechanisms in Cellular Models

This compound has been reported to induce apoptosis in cellular models rna-society.orgresearchgate.nethu.edu.eg. Sesquiterpene lactones, including this compound, can promote apoptosis of cancer cells by interacting with NF-κβ ekb.eg. This interaction can involve methylation of cysteine-38 and Cys-120, rendering NF-κβ unable to bind to DNA, consequently halting the inflammation process and promoting apoptosis ekb.eg. Loss of apoptosis is a characteristic of cancer, and various signaling cascades contribute to inducing apoptosis cellmolbiol.org. While the specific mechanisms of apoptosis induction by this compound are still being investigated, its effects on pathways like NF-κβ and potentially STAT3 suggest its involvement in programmed cell death ekb.egoncotarget.com.

Modulation of Oxidative Stress Responses in Cellular Models

This compound has been shown to modulate oxidative stress responses in cellular models researchgate.net. Network analyses indicated that the NRF2-mediated oxidative stress response pathway was affected by this compound treatment in CCRF-CEM leukemia cells researchgate.netoncotarget.com. The Nrf2-Keap1 signaling cascade is involved in the cellular response to oxidative stress researchgate.net. While the precise mechanism by which this compound modulates this pathway requires further investigation, its influence on this key regulator of antioxidant defense suggests a role in the cellular handling of oxidative stress.

In Vivo Animal Model Studies

In vivo studies, particularly in animal models of inflammatory diseases, have begun to explore the effects of this compound in a living system.

Anti-inflammatory and Immunomodulatory Effects in Disease Models (e.g., Rheumatoid Arthritis Models)

This compound has demonstrated anti-inflammatory and immunomodulatory effects in disease models, including models of rheumatoid arthritis nih.govresearchgate.netbidd.group. In a complete Freund's adjuvant (CFA)-induced rheumatoid arthritis model in rats, this compound (referred to as NMS) showed significant anti-inflammatory effects researchgate.nethu.edu.eg. This was evidenced by a reduction in pro-inflammatory markers such as p65-NF-kβ, TNF-α, and IL-6 levels in treated rats compared to the arthritic group hu.edu.eg. Specifically, this compound treatment lowered TNF-α levels by 46% and IL-6 levels by 56% compared to the CFA group hu.edu.eg. The study suggested that this compound-induced suppression of NF-kβ may subdue clinical features of rheumatoid arthritis, potentially through the repression of the Akt/ERK1/2/STAT3 pathway researchgate.nethu.edu.eg. Animal models like the CFA-induced arthritis model are used to simulate the clinical and pathological features of rheumatoid arthritis and evaluate potential therapeutic interventions hu.edu.ege-jyms.orgnih.gov.

Antimicrobial Activity Investigations

This compound has been studied for its efficacy against various plant pathogenic microorganisms.

This compound has demonstrated antibacterial activity against plant pathogenic bacteria, including Agrobacterium tumefaciens and Erwinia carotovora. scispace.comrepec.orgagriculturejournals.czresearchgate.netagriculturejournals.czcabidigitallibrary.org In studies evaluating several pseudoguaianolide (B12085752) sesquiterpenes isolated from Ambrosia maritima, this compound exhibited notable antibacterial activity. scispace.comrepec.orgagriculturejournals.czresearchgate.netagriculturejournals.czcabidigitallibrary.org Minimum Inhibitory Concentration (MIC) values for this compound were reported as 150 mg/l against A. tumefaciens and 90 mg/l against E. carotovora. scispace.comrepec.orgagriculturejournals.czresearchgate.netagriculturejournals.czcabidigitallibrary.org This indicates that E. carotovora was more sensitive to this compound than A. tumefaciens. cabidigitallibrary.org

Beyond direct inhibition, this compound has been shown to cause a significant reduction in sulfhydryl group content in these bacteria. scispace.comrepec.orgagriculturejournals.czresearchgate.netagriculturejournals.czcabidigitallibrary.org Furthermore, it significantly inhibited the activity of enzymes crucial for bacterial pathogenesis, such as polygalacturonase and pectin-lyase, in both A. tumefaciens and E. carotovora. scispace.comrepec.orgagriculturejournals.czresearchgate.netagriculturejournals.czcabidigitallibrary.org

Here is a summary of the minimum inhibitory concentrations (MIC) of this compound against tested plant pathogenic bacteria:

| Plant Pathogenic Bacterium | MIC (mg/l) |

| Agrobacterium tumefaciens | 150 |

| Erwinia carotovora | 90 |

Investigations into the antifungal activity of this compound have focused on economically important plant pathogenic fungi such as Botrytis cinerea and Fusarium oxysporum. academicjournals.orgacademicjournals.org In mycelial radial growth inhibition assays, this compound was found to be among the most potent compounds tested. academicjournals.orgacademicjournals.org F. oxysporum demonstrated higher sensitivity to inhibition by this compound compared to B. cinerea. academicjournals.orgacademicjournals.org

The effective concentration that inhibited 50% of mycelial growth (EC50) was determined for this compound against these fungi. academicjournals.org this compound showed EC50 values of 316.6 mg/L against B. cinerea and 204.3 mg/L against F. oxysporum. academicjournals.org These results indicate a notable inhibitory effect of this compound on the growth of these plant pathogenic fungi. academicjournals.org

The sesquiterpenes, including this compound, also caused a significant reduction in the spore germination of both B. cinerea and F. oxysporum at various concentrations (50, 100, and 200 mg/L). academicjournals.orgacademicjournals.org

Furthermore, this compound exhibited significant inhibitory effects on the activity of enzymes in the fungi, such as polyphenol oxidase, polygalacturonase, and pectin-lyase. academicjournals.orgacademicjournals.org

Here is a summary of the effective concentrations (EC50) of this compound against tested plant pathogenic fungi:

| Plant Pathogenic Fungus | EC50 (mg/L) |

| Botrytis cinerea | 316.6 |

| Fusarium oxysporum | 204.3 |

Molecular and Cellular Mechanisms of Action

Transcription Factor Modulation

Transcription factors play a crucial role in regulating gene expression, controlling various cellular processes. Neoambrosin has been shown to modulate the activity of important transcription factors, notably NF-κB and STAT3. ekb.eghu.edu.egresearchgate.netresearchgate.netscirp.orgresearchgate.netnih.govnih.gov

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition

The NF-κB signaling pathway is a master regulator of immune responses and inflammation, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders like rheumatoid arthritis. hu.edu.egmdpi.comuminho.ptgoogle.com this compound has been identified as an inhibitor of the NF-κB pathway. ekb.eghu.edu.egresearchgate.netnih.gov

This compound, similar to other sesquiterpene lactones, is understood to interact with NF-κB, potentially by targeting cysteine residues on the p65 subunit. ekb.egmdpi.com This interaction can render NF-κB unable to bind to DNA, consequently halting the inflammatory process and promoting apoptosis in cancer cells. ekb.eg Studies suggest that this compound can interact with the DNA-NF-κB complex. ekb.eg

In a complete Freund's adjuvant (CFA)-induced arthritis rat model, this compound suppressed NF-κB in hind paw tissue. hu.edu.egresearchgate.netnih.gov This suppression of NF-κB is believed to contribute to the amelioration of clinical features of rheumatoid arthritis observed in the study. hu.edu.egresearchgate.netnih.gov

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Modulation

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a significant role in cell growth, survival, invasion, metastasis, and angiogenesis. nih.gov Constitutive activation of STAT3 is observed in many cancers. frontiersin.orgnih.govresearchgate.net this compound has been shown to modulate the STAT3 pathway. ekb.eghu.edu.egresearchgate.netresearchgate.netscirp.orgresearchgate.netnih.gov

This compound has been reported to suppress the phosphorylation of STAT3. hu.edu.egresearchgate.netnih.gov Phosphorylation of STAT3 at tyrosine 705 is a critical step for its dimerization and translocation to the nucleus, where it regulates gene transcription. nih.gov By inhibiting STAT3 phosphorylation, this compound can interfere with its activation and downstream signaling. hu.edu.egresearchgate.netnih.gov

Microarray analyses have revealed that this compound treatment can lead to changes in the expression of numerous genes, including some that are part of the STAT3 signaling network. researchgate.netnih.gov Molecular docking studies suggest that this compound can bind to the SH2 domain of STAT3, a region crucial for STAT3 dimerization and activation. researchgate.netnih.gov

In the CFA-induced arthritis rat model, this compound suppressed the phosphorylation of STAT3 in hind paw tissue. hu.edu.egresearchgate.netnih.gov This effect, alongside the modulation of other pathways, likely contributes to its anti-inflammatory properties. hu.edu.egresearchgate.netnih.gov

Protein Kinase Inhibition

Protein kinases are enzymes that regulate the activity of other proteins through phosphorylation, playing central roles in signal transduction pathways. This compound has been shown to inhibit the activity of several protein kinases. ekb.egnih.govfrontiersin.orgscirp.orgresearchgate.netbidd.group

c-Src Kinase Activity Silencing and Downstream Signaling Inhibition

c-Src is a non-receptor tyrosine kinase that is often overexpressed and constitutively active in various human cancers, contributing to tumor growth and progression. nih.govfrontiersin.orgresearchgate.netnih.gov this compound has been found to silence c-Src kinase activity. ekb.egnih.govfrontiersin.orgresearchgate.netnih.gov

Studies involving immunoblotting and in silico analyses have demonstrated that this compound inhibits c-Src autophosphorylation at Tyr416, a key indicator of its activation, while not affecting total c-Src levels. nih.govfrontiersin.orgresearchgate.net Molecular docking studies indicate that this compound can bind to the kinase domain of c-Src, specifically at the ATP binding site, similar to known c-Src inhibitors like dasatinib. nih.govfrontiersin.orgresearchgate.net This binding is thought to explain the inhibition of c-Src phosphorylation by this compound. frontiersin.org

The inhibition of c-Src kinase activity by this compound is hypothesized to explain its effects on cells, particularly the observed collateral sensitivity in EGFR-transfected cells. nih.govnih.gov Since c-Src is involved in downstream signaling cascades, its inhibition by this compound can impact these pathways. nih.govfrontiersin.orgresearchgate.net

Akt and STAT5 Phosphorylation Inhibition

Akt (Protein Kinase B) and STAT5 are downstream signaling proteins that can be activated by c-Src. nih.govfrontiersin.orgresearchgate.net Akt is involved in cell survival, proliferation, and growth, while STAT5 is implicated in cell proliferation, differentiation, and survival. frontiersin.orguminho.ptresearchgate.net this compound has been shown to inhibit the phosphorylation of both Akt and STAT5. ekb.egnih.govfrontiersin.orgscirp.org

In studies using cancer cell lines, this compound inhibited the phosphorylation of Akt and STAT5 at specific concentrations (e.g., 100 μM). nih.govfrontiersin.org This inhibition is consistent with this compound's ability to silence c-Src kinase activity, as c-Src can activate both Akt and STAT5 pathways. nih.govfrontiersin.orgresearchgate.net Thus, the inhibition of c-Src by this compound likely leads to the observed downregulation of Akt and STAT5 phosphorylation. nih.govfrontiersin.org

In the CFA-induced arthritis rat model, this compound suppressed the phosphorylation of Akt and STAT3 in hind paw tissue, contributing to its anti-inflammatory effects. hu.edu.egresearchgate.netnih.gov

ERK1/2 Signaling Pathway Modulation

The Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is part of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in regulating cell proliferation, differentiation, and survival, as well as inflammatory responses. uminho.ptmdpi.com this compound has been shown to modulate the ERK1/2 signaling pathway. hu.edu.egresearchgate.netresearchgate.netscirp.orgnih.gov

In the CFA-induced arthritis rat model, this compound suppressed the phosphorylation of ERK1/2 in hind paw tissue. hu.edu.egresearchgate.netnih.gov This suppression, along with the inhibition of Akt and STAT3 phosphorylation, suggests that this compound interferes with this inflammatory signaling cascade. hu.edu.egresearchgate.netnih.gov

While some studies on related sesquiterpene lactones have shown inhibition of MAPK pathways, including ERK, the specific mechanisms of this compound's modulation of ERK1/2 are linked to its effects in inflammatory models. hu.edu.egresearchgate.netnih.govmdpi.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11128594 |

| Damsin (B1669790) | 10416900 |

| Dasatinib | 3065019 |

| Ambrosin | 164577 |

| Parthenolide | 440917 |

| Britannin | 11723942 |

| Cynaropicrin | 122722 |

| Alantolactone | 10200 |

| Isoalantolactone | 10201 |

| Costunolide | 88333 |

| Dehydrocostuslactone | 5281320 |

| Bigelovin | 11723943 |

| Ergosteryl peroxide | 64346 |

| Artemisinin | 68827 |

| Artemether | 64970 |

| Antrocin | 10225430 |

| Vernolide-A | 6441104 |

| Vernodaline | 6441105 |

| Leptocarpin | 10168257 |

| Rhaserolide | 11723944 |

Data Tables

| Study Model | Compound | Effect on NF-κB | Citation |

|---|---|---|---|

| In vitro (general) | This compound | Inhibits (methylation of cysteine residues) | ekb.eg |

| CFA-induced arthritis rat model | This compound | Suppressed in hind paw tissue | hu.edu.egresearchgate.netnih.gov |

| Study Model | Compound | Effect on STAT3 Phosphorylation | Citation |

|---|---|---|---|

| In vitro (cancer cell lines) | This compound | Inhibited (at 100 μM) | nih.govfrontiersin.org |

| CFA-induced arthritis rat model | This compound | Suppressed in hind paw tissue | hu.edu.egresearchgate.netnih.gov |

| Study Model | Compound | Effect on c-Src Autophosphorylation (Tyr416) | Citation |

|---|---|---|---|

| In vitro (cancer cell lines) | This compound | Inhibited | nih.govfrontiersin.orgresearchgate.net |

| Study Model | Compound | Effect on Akt Phosphorylation | Citation |

|---|---|---|---|

| In vitro (cancer cell lines) | This compound | Inhibited (at 100 μM) | nih.govfrontiersin.org |

| CFA-induced arthritis rat model | This compound | Suppressed in hind paw tissue | hu.edu.egresearchgate.netnih.gov |

Receptor and Ion Channel Interactions

This compound has demonstrated the ability to interact with specific receptors and ion channels, influencing cellular signaling and function.

Peroxisome Proliferator-Activated Receptors (PPARγ) Partial Agonism

Studies have indicated that this compound acts as a selective partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ). researchgate.netresearchgate.netcu.edu.eg PPARγ is a nuclear receptor that plays a crucial role in regulating metabolic processes, including adipocyte differentiation, glucose homeostasis, and lipid metabolism. researchgate.netfrontiersin.org Unlike full agonists of PPARγ, such as thiazolidinediones (TZDs), which have been associated with significant side effects, partial agonists are being explored for their potential to retain beneficial metabolic effects while mitigating adverse outcomes. researchgate.netresearchgate.netfrontiersin.org Research suggests that partial agonists may interact with the ligand-binding cavity of PPARγ through distinct structural and dynamic mechanisms compared to full agonists. researchgate.net The selective partial agonist effect of this compound on PPARγ has been investigated using methods such as luciferase assays and in silico analysis to understand its binding mode. researchgate.netresearchgate.net

Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Modulation

This compound has also been shown to selectively modulate Transient Receptor Potential Ankyrin 1 (TRPA1) channels. researchgate.netresearchgate.netcu.edu.eg TRPA1 is a calcium-permeable non-selective cation channel expressed in sensory neurons and other tissues, known for its role in detecting various irritant chemicals and mediating pain and inflammation. physiology.orgkuleuven.benih.gov TRPA1 can be activated by a wide range of stimuli, including certain chemical compounds that may cause covalent modification of cysteine residues in the channel's N-terminus. kuleuven.befrontiersin.org Modulation of TRPA1 channels by compounds like this compound can influence calcium influx and downstream signaling pathways. kuleuven.be

Interaction with ATP-Binding Cassette (ABC) Transporters and Drug Resistance Mechanisms

Multidrug resistance (MDR) in cancer is a significant challenge in chemotherapy, often linked to the overexpression and increased activity of ATP-binding cassette (ABC) transporters. nih.govnih.govsolvobiotech.comoaepublish.com These membrane proteins act as efflux pumps, actively transporting various cytotoxic compounds out of cancer cells, thereby reducing intracellular drug accumulation and efficacy. nih.govsolvobiotech.comoaepublish.comsolvobiotech.com Key ABC transporters involved in MDR include P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1). nih.govnih.govsolvobiotech.comoaepublish.comsolvobiotech.com

Studies investigating the cytotoxicity of this compound against multidrug-resistant cancer cells have provided insights into its interaction with ABC transporters. Research using MDR cell lines overexpressing P-glycoprotein, BCRP, and ABCB5 demonstrated that these transporters did not confer cross-resistance to this compound. nih.govnih.gov This finding suggests that this compound is not an appropriate substrate for these specific ABC transporters, indicating a potential mechanism by which it may circumvent common MDR pathways mediated by these efflux pumps. nih.govnih.gov The ability of compounds to overcome ABC transporter-mediated resistance is a critical aspect in the development of effective strategies against refractory tumors. nih.gov

Modulation of Cell Cycle and Apoptotic Pathways

This compound has been observed to influence cellular processes such as cell cycle progression and the induction of apoptosis, particularly in cancer cells. researchgate.netgoogle.com

Caspase Activation and Mitochondrial Membrane Potential Alteration

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Disturbances in apoptotic signaling pathways can contribute to tumor development and progression. google.com Sesquiterpene lactones, including this compound, have been shown to promote apoptotic cell-killing pathways, such as those involving caspases. google.com Caspases are a family of proteases that play central roles in the execution phase of apoptosis. mdpi.com Activation of caspases can lead to a cascade of events, including the cleavage of various cellular substrates and the dismantling of the cell. mdpi.com

Mitochondria are key organelles involved in the intrinsic pathway of apoptosis. mdpi.com Upon receiving apoptotic stimuli, mitochondria can undergo changes, including the loss of mitochondrial membrane potential (MMP) and the release of pro-apoptotic factors like cytochrome c, which further activate caspases. mdpi.comnih.govplos.orgijbs.com Research on the cellular effects of this compound has indicated its involvement in the activation of caspases and the alteration of mitochondrial membrane potential. mdpi.comresearchgate.net These effects suggest that this compound may induce apoptosis through mechanisms involving the mitochondrial pathway and the subsequent activation of the caspase cascade. mdpi.complos.orgresearchgate.net

Reactive Oxygen Species (ROS) Production

This compound is a pseudoguaianolide (B12085752) sesquiterpene lactone isolated from the aerial parts of Ambrosia maritima L. agriculturejournals.czpharmahealthsciences.netrepec.orgscispace.cominternationalscholarsjournals.comnih.govresearchgate.net. Research has explored its biological activities, including its impact on cellular enzyme activities and sulfhydryl group content agriculturejournals.czpharmahealthsciences.netrepec.orgscispace.cominternationalscholarsjournals.comacademicjournals.org.

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophoric Groups

Research into the biological activities of neoambrosin and other sesquiterpene lactones has consistently identified the α-methylene-γ-lactone moiety as a critical pharmacophoric group. This structural feature, present in many bioactive SLs, is widely recognized as being primarily responsible for their diverse biological effects wikipedia.orglipidmaps.orgnih.govnih.govnih.govcdutcm.edu.cn. The reactivity of this group stems from the electrophilic carbon atom in the α,β-unsaturated carbonyl system of the lactone ring. This electrophilic center is highly susceptible to nucleophilic attack by biological molecules, particularly those containing thiol (-SH) or amino (-NH₂) groups wikipedia.orglipidmaps.orgnih.govnih.gov. The resulting Michael addition reaction leads to the formation of covalent adducts with target proteins, thereby modulating their function and mediating the observed biological activities. While other parts of the sesquiterpene scaffold can influence activity through factors like lipophilicity, steric hindrance, and interactions with specific binding sites, the α-methylene-γ-lactone is considered a primary determinant of the bioactivity of many SLs, including this compound.

Role of α-Methylene-γ-lactone Moiety in Biological Activity

The α-methylene-γ-lactone moiety plays a pivotal role in the biological activities of this compound and other sesquiterpene lactones through its ability to act as an alkylating agent. This is primarily mediated by a Michael-type addition reaction with nucleophilic centers in biological molecules, most notably the sulfhydryl groups of cysteine residues in proteins wikipedia.orglipidmaps.orgnih.govnih.gov. This covalent modification can lead to the inhibition or activation of enzymes, transcription factors, and other proteins involved in various cellular pathways.

Studies have demonstrated the essential nature of this functional group for the activity of sesquiterpene lactones. For instance, comparative studies with SL derivatives lacking the α-methylene-γ-lactone moiety have shown a significant reduction or complete loss of certain biological activities, such as the inhibition of TNF-α secretion wikipedia.orgnih.gov. This highlights that while the core sesquiterpene skeleton provides the structural framework and can influence properties like target specificity and bioavailability, the α-methylene-γ-lactone is the reactive center crucial for mediating the characteristic biological effects of this class of compounds. The α-methylene-γ-lactone moiety has also been shown to be necessary for promoting the ectodomain shedding of TNF-R1 cdutcm.edu.cn.

Comparative SAR with Related Sesquiterpene Lactones

This compound is a pseudoguaianolide (B12085752) sesquiterpene lactone, a structural class that also includes compounds like damsin (B1669790), hymenin (B1203750), and parthenin (B1213759) nih.govnih.govnih.govnih.govnih.gov. Comparative SAR studies with these related compounds provide valuable insights into how subtle structural differences within the pseudoguaianolide framework can influence biological activity.

This compound and damsin, both isolated from Ambrosia maritima, share structural similarities but exhibit some distinct biological profiles nih.govnih.govnih.govnih.gov. Both compounds have demonstrated potent cytotoxic activity against cancer cell lines and the ability to interact with key signaling molecules such as NF-κB, c-Src kinase, STAT3, and Akt nih.gov. However, investigations into their effects on specific receptors revealed differences; this compound showed a selective partial agonist effect on PPARγ receptors and TRPA1 channels, whereas damsin did not exhibit this affinity nih.gov.

In studies evaluating antibacterial activity against plant pathogenic bacteria, this compound demonstrated higher efficacy compared to damsin and hymenin nih.gov. Furthermore, this compound caused a more significant reduction in sulfhydryl group content in these bacteria, suggesting a stronger interaction with thiol-containing proteins, likely mediated by its α-methylene-γ-lactone group nih.gov.

Parthenin, another well-studied pseudoguaianolide, also possesses the reactive α-methylene-γ-lactone moiety and a cyclopentenone ring, both contributing to its alkylating properties mdpi.com. Comparative studies involving parthenin analogs have explored the impact of modifications at different positions on its activity, further illustrating the complex interplay between structural features and biological outcomes within this class of compounds sarchemlabs.com. Differences in the annelation of the lactone ring to the seven-membered ring (e.g., 6,7-positions in this compound and damsin versus 7,8-positions in britannin) also contribute to the structural diversity and potentially the varied activities observed among pseudoguaianolides nih.gov.

Table 1: Antibacterial Activity of Selected Sesquiterpenes Against Plant Pathogenic Bacteria nih.gov

| Compound | Agrobacterium tumefaciens MIC (mg/l) | Erwinia carotovora MIC (mg/l) |

| This compound | 150 | 90 |

| Damsin | Not specified (less effective) | Not specified (less effective) |

| Hymenin | 520 | 310 |

Comparative Research and Derivatization Approaches

Comparative Biological Activity with Damsin (B1669790) and Other Sesquiterpene Lactones

Neoambrosin has been studied for its biological activities in comparison to other sesquiterpene lactones, notably damsin, which is also found in Ambrosia maritima. ekb.egresearchgate.netnih.gov Both compounds have shown significant cytotoxic activity against multidrug-resistant cell lines and potent antirheumatoid activity. ekb.eg They are suggested as potential treatments for refractory tumors. ekb.eg

Studies have investigated the antibacterial and antifungal activities of this compound alongside other pseudoguaianolide (B12085752) sesquiterpenes from Ambrosia maritima, including damsinic acid, damsin, ambrosin, and hymenin (B1203750). researchgate.netscispace.comacademicjournals.org this compound demonstrated the highest antibacterial activity among the tested sesquiterpenes against plant pathogenic bacteria Agrobacterium tumefaciens and Erwinia carotovora. researchgate.netscispace.comagriculturejournals.cz Its minimum inhibitory concentration (MIC) values were 150 mg/l and 90 mg/l against A. tumefaciens and E. carotovora, respectively. researchgate.netscispace.comagriculturejournals.cz In contrast, hymenin showed the least effectiveness. researchgate.netscispace.com this compound, damsinic acid, and damsin significantly reduced sulfhydryl group content, with this compound being the most effective. researchgate.netscispace.comagriculturejournals.cz The tested sesquiterpenes also inhibited polygalacturonase and pectin-lyase activities in these bacteria, except for hymenin. researchgate.netscispace.com

In antifungal assays against Botrytis cinerea and Fusarium oxysporum, this compound and damsin were the most potent among the tested compounds (this compound, damsinic acid, damsin, ambrosin, and hymenin). academicjournals.org F. oxysporum was more sensitive to inhibition than B. cinerea. academicjournals.org this compound exhibited EC50 values of 316.6 mg/L against B. cinerea and 204.3 mg/L against F. oxysporum. academicjournals.org

This compound and damsin have shown affinity and different activity for PPARγ receptors and TRPA1 channels. researchgate.net Unlike damsin, this compound exhibited a selective partial agonist effect on these receptors and channels. researchgate.net Both compounds did not show affinity for the tested carbonic anhydrases. researchgate.net

The biological activity of sesquiterpene lactones is often attributed to the presence of an α-methylene-γ-lactone group, which can act as a Michael acceptor and react with sulfhydryl groups of proteins. mdpi.comscispace.comrsc.org This interaction can affect various cellular functions. mdpi.com Structure-activity relationship studies have suggested that the C1-C2 double bond in this compound contributes to its higher antibacterial potency compared to ambrosin, which has a C2-C3 double bond. scispace.com The presence of the α-methylene-γ-lactone in damsin made it more effective than damsinic acid, where the lactone ring is open. scispace.com

| Compound | Antibacterial Activity (MIC, mg/l) | Antifungal Activity (EC50, mg/L) - F. oxysporum | Antifungal Activity (EC50, mg/L) - B. cinerea |

|---|---|---|---|

| This compound | A. tumefaciens: 150 researchgate.netscispace.comagriculturejournals.cz, E. carotovora: 90 researchgate.netscispace.comagriculturejournals.cz | 204.3 academicjournals.org | 316.6 academicjournals.org |

| Damsin | Variable researchgate.netscispace.com | Relatively high inhibitory effect academicjournals.org | Relatively high inhibitory effect academicjournals.org |

| Damsinic Acid | Variable researchgate.netscispace.com | Lowest effective academicjournals.org | Lowest effective academicjournals.org |

| Ambrosin | Variable researchgate.netscispace.com | Relatively high inhibitory effect academicjournals.org | Relatively high inhibitory effect academicjournals.org |

| Hymenin | A. tumefaciens: 520 researchgate.netscispace.com, E. carotovora: 310 researchgate.netscispace.com | Lowest effective academicjournals.org | Lowest effective academicjournals.org |

In Silico Comparative Analysis with Known Therapeutic Agents (e.g., Dasatinib, Curcumin)

In silico studies have been employed to investigate the potential mechanisms of action of this compound and compare its interactions with those of known therapeutic agents like Dasatinib and Curcumin (B1669340). In silico analysis revealed that this compound and damsin silenced c-Src kinase activity. nih.govresearchgate.net Molecular docking studies indicated that this compound and damsin, similar to Dasatinib, bound to the cleft between the two lobes of c-Src kinase. frontiersin.org This suggests a potential common mechanism of action involving the inhibition of c-Src kinase, which is a target for Dasatinib in certain cancers. wikipedia.orgharvard.edu

While direct in silico comparative analyses of this compound specifically with both Dasatinib and Curcumin in the same study are not extensively detailed in the provided search results, the individual in silico studies on these compounds offer points of comparison regarding their potential targets and interactions. Dasatinib is a potent inhibitor of BCR/Abl and Src family kinases, among others. wikipedia.orgharvard.edu In silico studies have confirmed its binding to c-Src. frontiersin.org Curcumin, a diferuloylmethane, has been investigated in silico for its interactions with various cancer-related targets, including proteins involved in the Wnt/β-catenin signaling pathway and folate receptors. researchgate.netnih.gov In silico molecular docking analysis has shown significant binding affinities of curcumin towards proteins involved in cancer cell growth, proliferation, and differentiation. mdpi.com Curcumin has also been shown in silico to bind to main players involved in promoting cancer cell growth, proliferation, and differentiation. mdpi.com

In silico studies on ambrosin, another sesquiterpene lactone, have suggested favorable bioavailability and BBB permeability compared to curcumin. cu.edu.eg While this study focused on ambrosin, it provides a comparative context for the pharmacokinetic properties of sesquiterpene lactones relative to curcumin based on computational analysis.

Strategies for Chemical Derivatization and Analog Synthesis for Enhanced Efficacy

The structural diversity of sesquiterpene lactones offers opportunities for chemical derivatization and the synthesis of analogs to potentially enhance their efficacy, improve pharmacokinetic properties, and reduce toxicity. mdpi.commdpi.com The presence of functional groups such as the α-methylene-γ-lactone moiety and α,β-unsaturated cyclopentenone ring, which act as alkylating centers, provides sites for chemical modification through reactions like Michael addition with thiol groups. mdpi.comrsc.orgmdpi.com

Strategies for derivatization aim to overcome limitations such as poor bioavailability and low water solubility that are often associated with natural sesquiterpene lactones. mdpi.com Structural modifications and synthesis have been instrumental in understanding the chemical properties and establishing structure-activity relationships within this class of compounds. mdpi.com

This compound itself has been an intermediate in the synthesis of other sesquiterpene lactones like parthenin (B1213759) and hymenin. mdpi.comscribd.com The synthesis of racemic parthenin, for instance, involved a key intermediate that was modified to produce this compound, which was then epoxidized to yield parthenin and hymenin. mdpi.comscribd.com This highlights the potential for using this compound as a starting material for generating analogs.

Large-scale extraction of sesquiterpene lactones from natural sources can be challenging and intricate due to the many chiral centers. ekb.eg Chemical synthesis offers an alternative, although it can also be complex. ekb.eg The ability to synthesize specific sesquiterpene lactones or their derivatives through organic chemistry methods is recognized as a means to obtain these compounds for treatment. google.com Obtaining suitable derivatives through structural modifications may lead to reduced toxicity and enhanced effectiveness compared to the parent compound. mdpi.com

Future Research Directions and Translational Potential

Elucidation of Additional Molecular Targets and Signaling Pathways

While initial studies have identified several key molecular targets for neoambrosin, a comprehensive understanding of its mechanism of action is still emerging. Future research must delve deeper into its molecular interactions to fully map its therapeutic potential and potential off-target effects.

Initial research has shown that this compound exhibits significant cytotoxicity against various drug-resistant tumor cell lines. nih.gov A key finding is its ability to inhibit the autophosphorylation of c-Src kinase, a protein often activated in many human cancers, without affecting the total levels of the protein. nih.govfrontiersin.org This suggests a targeted inhibition of kinase activity. Furthermore, studies on the related compound damsin (B1669790), often isolated alongside this compound, show inhibition of STAT3 and NF-κB signaling, which are downstream of c-Src. nih.govfrontiersin.org

More recent investigations have expanded the known targets, revealing that this compound acts as a selective partial agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels. researchgate.net In a rat model of rheumatoid arthritis, this compound was found to suppress the phosphorylation of Akt, STAT-3, and ERK1/2, key components of inflammatory signaling cascades. nih.gov

Future research should aim to:

Identify Direct Binding Partners: Employ advanced proteomics techniques, such as affinity chromatography-mass spectrometry and chemical proteomics, to identify the full spectrum of proteins that directly bind to this compound within the cell.

Validate Signaling Pathways: Use transcriptomic and proteomic profiling to confirm the modulation of pathways like c-Src, NF-κB, Akt/ERK/STAT3, PPARγ, and TRPA1 in a wider range of cell types and disease models.

Investigate Related Pathways: Explore whether this compound affects pathways modulated by structurally similar sesquiterpene lactones, such as the Keap1/Nrf2 and HIF1α pathways, which are known targets for compounds like britannin. nih.gov

| Identified Molecular Target/Pathway | Observed Effect of this compound | Associated Disease Context | Reference |

|---|---|---|---|

| c-Src Kinase | Inhibition of autophosphorylation (silencing of activity) | Cancer (Multidrug Resistance) | nih.govfrontiersin.org |

| PPARγ (Peroxisome Proliferator-Activated Receptor gamma) | Selective partial agonist effect | Metabolic and Inflammatory Diseases | researchgate.net |

| TRPA1 (Transient Receptor Potential Ankyrin 1) | Selective partial agonist effect | Pain and Inflammation | researchgate.net |

| Akt/ERK1/2/STAT3 Pathway | Suppression of phosphorylation | Inflammation (Rheumatoid Arthritis) | nih.gov |

Optimization of Large-Scale and Green Extraction Methodologies

The transition of this compound from a research compound to a viable therapeutic agent is contingent upon the development of efficient, scalable, and environmentally sustainable extraction methods. Current laboratory-scale isolation often relies on conventional techniques using organic solvents like dichloromethane, which are not ideal for large-scale production. nih.govhu.edu.eg

Recent efforts have focused on modern, "green" extraction techniques. One study developed an ultrasound-assisted extraction (UAE) model for isolating this compound and damsin from Ambrosia maritima. ekb.eg This method offers advantages in terms of reduced time, energy, and solvent consumption. ekb.eg However, while a predictive model was successfully established for damsin, a statistically significant model could not be deduced for this compound, indicating that the specific parameters for its optimal extraction require further investigation. ekb.egekb.eg

Future research in this area should focus on:

Systematic Optimization of UAE: Utilizing response surface methodology to systematically investigate and optimize key UAE parameters (e.g., solvent composition, temperature, time, and ultrasonic power) specifically for maximizing this compound yield.

Exploring Other Green Technologies: Investigating other modern extraction methods such as microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE), which have proven effective for other phytochemicals. researchgate.netmdpi.com

Development of Green Solvent Systems: Evaluating the efficacy of agro-solvents and other biodegradable, non-toxic solvents to replace traditional chlorinated and petroleum-based solvents. researchgate.net

Scalability Studies: Translating the optimized lab-scale green extraction protocols to pilot-scale and eventually industrial-scale production to ensure a consistent and cost-effective supply chain.

Advanced In Vivo Pharmacological Studies and Disease Model Development

While in vitro studies have demonstrated the potent cytotoxic and anti-inflammatory effects of this compound, its efficacy and behavior within a complex biological system must be validated through rigorous in vivo testing.

A significant step in this direction has been the study of this compound in a complete Freund's adjuvant (CFA)-induced arthritis model in rats. nih.gov In this model, this compound treatment successfully ameliorated key clinical features of arthritis, including paw volume and knee joint diameter, and reduced nociception. nih.gov This study provided crucial in vivo evidence for its anti-inflammatory and anti-arthritic potential by demonstrating the suppression of key inflammatory signaling pathways in hind paw tissue. nih.gov

To build upon this foundation, future research must include:

Orthotopic and Xenograft Cancer Models: Moving beyond cell culture, this compound's anticancer activity needs to be evaluated in relevant in vivo cancer models, such as patient-derived xenografts (PDX) or genetically engineered mouse models, to assess its impact on tumor growth, metastasis, and the tumor microenvironment.

Chronic Inflammatory Disease Models: Expanding the investigation of its anti-inflammatory properties to other chronic disease models, such as inflammatory bowel disease (IBD) or neuroinflammation.

Infectious Disease Models: Based on the promising in vivo trypanocidal activity of the related sesquiterpene lactone cumanin, it is warranted to investigate this compound's potential in models of parasitic infections like Chagas disease or leishmaniasis. plos.org

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Conducting comprehensive PK/PD studies in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is essential for determining its bioavailability and establishing a dosing regimen for future studies.

| Disease Model | Compound Studied | Key In Vivo Findings | Future Direction for this compound | Reference |

|---|---|---|---|---|

| Complete Freund's Adjuvant (CFA)-Induced Arthritis (Rat) | This compound | Ameliorated increased paw volume and knee joint diameter; suppressed phosphorylation of Akt, STAT-3, ERK1/2. | Explore efficacy in other chronic inflammatory disease models. | nih.gov |

| Trypanosoma cruzi Infection (Mouse) | Cumanin (related STL) | Dramatically reduced circulating parasites; increased survival rate compared to control. | Investigate this compound's potential in parasitic disease models. | plos.org |

| Multidrug-Resistant Cancer Cells (In Vitro) | This compound | Demonstrated significant cytotoxicity. | Validate anticancer efficacy in advanced in vivo cancer models (e.g., PDX). | nih.gov |

Development of Novel Analytical Tools for this compound and its Metabolites

Robust and sensitive analytical methods are fundamental for all stages of drug development, from phytochemical analysis to clinical pharmacokinetics. Currently, the analysis of this compound relies on standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC), often coupled with UV or Diode Array Detection (DAD), is the most common method for the detection and quantification of this compound in plant extracts. nih.govekb.eg For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. hu.edu.eg While effective for analyzing plant material, these methods may lack the sensitivity and specificity required for detecting low concentrations of this compound and its metabolic products in complex biological matrices like blood or tissue.

A critical gap in the current literature is the absence of studies on the metabolism of this compound and the analytical tools to measure its metabolites. Future research must prioritize:

Validated Bioanalytical Methods: Developing and validating highly sensitive and specific bioanalytical methods, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in biological fluids (plasma, urine). nih.govresearchgate.net

Metabolite Identification: Using high-resolution mass spectrometry to perform in vitro (e.g., with liver microsomes) and in vivo metabolism studies to identify the major metabolites of this compound. nih.gov

Synthesis of Metabolite Standards: Chemically synthesizing the identified major metabolites to serve as reference standards for their definitive quantification in pharmacokinetic studies.

High-Throughput Assays: Developing high-throughput analytical methods to support large-scale screening and preclinical studies.

Exploration of this compound in Combination Therapies and Drug Discovery Pipelines

The future of many therapeutics, particularly in oncology, lies in combination therapies that target multiple pathways to enhance efficacy and overcome drug resistance. This compound's unique properties make it an excellent candidate for such strategies.

Its demonstrated ability to kill multidrug-resistant (MDR) cancer cells and its particular effectiveness against cells overexpressing mutated Epidermal Growth Factor Receptor (EGFR) suggest it could be used to resensitize tumors to existing therapies or to target cancers that have developed resistance. nih.gov

To integrate this compound into modern drug discovery pipelines, future efforts should include:

Synergy Screening: Performing high-throughput screening of this compound in combination with a wide range of approved anticancer drugs (e.g., EGFR inhibitors, conventional chemotherapeutics) to identify synergistic or additive interactions.

AI-Driven Combination Prediction: Utilizing artificial intelligence and machine learning models, which are increasingly used to predict effective drug combinations, to analyze genomic and proteomic data from cancer cells and identify rational, synergistic pairings for this compound. chemrxiv.org

Mechanistic Studies of Synergy: For promising combinations, conducting detailed mechanistic studies to understand how this compound and the partner drug cooperate at the molecular level to enhance therapeutic effects.

Lead Optimization: Using the this compound scaffold as a starting point for medicinal chemistry campaigns to synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties, thereby creating new chemical entities for the drug discovery pipeline.

Q & A

Q. What are the established methods for optimizing ultrasound-assisted extraction (UAE) of neoambrosin from plant material?

UAE protocols for sesquiterpene lactones (STLs) like this compound typically involve ethanol-water mixtures as solvents, with parameters such as ethanol concentration (40–100%), drug-to-solvent ratio (1:20–1:60), and extraction time (30–90 minutes) systematically tested. A Box-Behnken design (BBD) combined with response surface methodology (RSM) is recommended for multivariate optimization, enabling efficient identification of critical factors while minimizing experimental runs . For this compound, however, RSM models may lack significance compared to structurally similar compounds like damsin, necessitating iterative adjustments to the experimental design .

Q. How is this compound quantified and validated in plant extracts?

Reverse-phase HPLC with diode-array detection (DAD) at 240 nm is the gold standard for quantifying this compound. Validated methods include gradient elution (e.g., 45–100% acetonitrile with 0.1% formic acid) on C18 columns, achieving linearity (R² ≥ 0.999) in concentrations of 1.65–50 mg/mL. Method validation requires precision (intra-/inter-day RSD <1%), accuracy (recovery 98–102%), and sensitivity (LOD 0.072 mg/mL, LOQ 0.218 mg/mL) . Co-elution with damsin may occur due to structural similarity, necessitating careful peak integration .

Q. What is the biological significance of this compound in preclinical studies?

this compound exhibits cytotoxicity against multidrug-resistant cancer cell lines (e.g., IC₅₀ values in low micromolar ranges) by modulating NF-κB signaling and downregulating pro-inflammatory cytokines like TNF-α and IL-5. Its mechanism involves inhibiting Akt/ERK1/2/STAT3 pathways, as demonstrated in Freund’s adjuvant-induced inflammation models . Synergistic effects with damsin suggest shared pharmacophores, though structure-activity relationships remain understudied .

Advanced Research Questions

Q. Why does ethanol concentration dominate extraction efficiency for damsin but not this compound in UAE?

Ethanol concentration (40–100%) is the principal determinant of damsin yield due to solvent polarity effects on plant matrix swelling and cavitation dynamics, with an optimal ethanol ratio of 55% . This compound’s lower solubility in ethanol-water mixtures and potential matrix interactions (e.g., binding to lignocellulosic components) may explain its insensitivity to ethanol concentration in RSM models. This discrepancy highlights the need for compound-specific optimization, possibly incorporating solid-phase extraction or molecular imprinting .

Q. How should researchers address non-significant variables (e.g., time, solvent ratio) in RSM models for STL extraction?

Non-significant variables in BBD models (p > 0.05) should be fixed at minimal resource-consuming levels (e.g., 30 minutes, 1:20 DSR) to streamline protocols without sacrificing yield. However, interactions between variables (e.g., ethanol × time) may still influence this compound recovery indirectly, requiring residual analysis and model refinement via ANOVA lack-of-fit tests . Contradictory outcomes between damsin and this compound extraction further suggest species-dependent solubility profiles, necessitating separate optimization workflows .

Q. What strategies validate the specificity of this compound detection in complex plant matrices?

Specificity is confirmed via LC-MS/MS fragmentation patterns and comparative NMR (¹H, ¹³C) with authentic standards. For example, this compound’s α-methylene-γ-lactone moiety produces distinct UV absorption at 240 nm and MS/MS ions (e.g., m/z 231, 213). Cross-validation using molecularly imprinted polymers (MIPs) with selectivity coefficients (SC > 2.5) against structural analogs (e.g., damsin) can further isolate this compound from co-extracted interferents .

Data Contradictions & Methodological Gaps

- Conflict in STL Solubility : Despite STLs being non-polar, UAE with mid-polar solvents (55% ethanol) maximizes damsin recovery, contradicting traditional hydrophobic compound extraction logic. This suggests cavitation-driven matrix fragmentation enhances solvent access to intracellular STLs .

- Inconsistent Bioactivity Data : Variability in this compound’s IC₅₀ values across studies (e.g., 0.5–5 µM) may stem from differences in cell line sensitivity or extract purity. Standardized bioassays with ≥95% pure isolates are critical .

Q. Tables for Key Parameters

| Parameter | Damsin (Optimized) | This compound (Observed) |

|---|---|---|

| Ethanol Concentration (%) | 55 | Not significant |

| Extraction Time (min) | 30–90 | 30–90 |

| Drug-to-Solvent Ratio (w/v) | 1:20–1:60 | 1:20–1:60 |

| HPLC Retention Time (min) | 12.4 | 14.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。